molecular formula C10H13N3 B572765 5-Amino-2-isopropyl-2H-indazole CAS No. 1261268-91-0

5-Amino-2-isopropyl-2H-indazole

Cat. No. B572765
M. Wt: 175.235
InChI Key: ALWLMJRVJCGMMT-UHFFFAOYSA-N
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Description

5-Amino-2-isopropyl-2H-indazole is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2H-indazoles, such as 5-Amino-2-isopropyl-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another approach involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-isopropyl-2H-indazole can be represented by the canonical SMILES string: CC©N1C=C2C=C(C=CC2=N1)N . The InChI string representation is: InChI=1S/C10H13N3/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,11H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles, such as 5-Amino-2-isopropyl-2H-indazole, are diverse. For instance, a highly regioselective organo photocatalysis of 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) for the arylation of 2H-indazole has been demonstrated . Another reaction involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

  • Medicinal Chemistry

    • 2H-indazoles are important nitrogen-containing heterocyclic compounds . They are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain the indazole structural motif .
  • Organic Chemistry

    • The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
    • This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
  • Synthetic Chemistry

    • Recent synthetic approaches to 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • These strategies provide optimized synthetic schemes with relevant examples .
  • Pharmaceutical Chemistry

    • Indazole derivatives display a broad variety of biological activities . They are rare in nature, but the alkaloids nigellicine, nigeglanine, and nigellidine are indazoles .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Biochemistry

    • The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
    • Much attention has been paid to access diverse 2H-indazole derivatives .
  • Chemical Synthesis

    • Recent achievements in the late-stage functionalization of 2H-indazoles include the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
  • Pharmacology

    • Indazole derivatives display a broad variety of biological activities . They are rare in nature, but the alkaloids nigellicine, nigeglanine, and nigellidine are indazoles .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Drug Development

    • Several recently marketed drugs contain the indazole structural motif . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
  • Chemical Biology

    • The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .
  • Catalysis

    • Recent achievements in the late-stage functionalization of 2H-indazoles include the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
  • Material Science

    • 2H-indazoles are one class of the most important nitrogen-containing heterocyclic compounds . They are widely used in the development of new materials due to their unique chemical properties .
  • Environmental Science

    • Due to their wide use in various fields, 2H-indazoles and their derivatives can often be found in the environment. Therefore, they are often studied in the context of environmental science, particularly in relation to their environmental fate and potential ecological effects .

Safety And Hazards

The safety data sheet for 5-Amino-2-isopropyl-2H-indazole suggests that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

Indazole derivatives, including 5-Amino-2-isopropyl-2H-indazole, have shown a wide range of biological activities, making them a promising area for future research in medicinal chemistry . More diversely bioactive moieties would be incorporated into the indazole scaffold, and a great amount of effort will be dedicated to the exploration of medicinal approaches for their preparation and evaluation of their biological activities .

properties

IUPAC Name

2-propan-2-ylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWLMJRVJCGMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289966
Record name 2-(1-Methylethyl)-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-isopropyl-2H-indazole

CAS RN

1261268-91-0
Record name 2-(1-Methylethyl)-2H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethyl)-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)-2H-indazol-5-amine
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